Erlotinib hydrochloride is derived from the quinazoline family of compounds. It is synthesized from 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline and 3-ethynylaniline through various chemical processes. The compound is classified as a small molecule drug that selectively inhibits the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in certain types of cancer.
The synthesis of erlotinib hydrochloride can be accomplished through several methods, with one notable approach involving seven key steps starting from 3,4-dihydroxybenzoic acid. The modified synthesis includes:
The molecular formula for erlotinib hydrochloride is CHClNO. Its structure features a quinazoline core substituted with various functional groups:
The three-dimensional conformation allows for effective binding to the epidermal growth factor receptor, inhibiting its activity .
Erlotinib hydrochloride undergoes several chemical reactions during its synthesis and application:
These reactions are typically performed under specific conditions such as temperature control (e.g., refluxing at 40 °C) and solvent selection (e.g., dimethylformamide) .
Erlotinib exerts its therapeutic effects primarily by inhibiting the tyrosine kinase activity associated with the epidermal growth factor receptor. By binding to the intracellular domain of EGFR, it mimics adenosine triphosphate but remains more stable, effectively blocking receptor activation and subsequent downstream signaling pathways that lead to cell proliferation . This inhibition prevents tumor growth and induces apoptosis in cancer cells that rely on EGFR signaling for survival.
Erlotinib hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for formulation development and ensuring bioavailability during therapeutic use .
Erlotinib hydrochloride is primarily used in oncology for:
Recent studies have also explored novel formulations such as nanoparticles to enhance drug delivery and efficacy by improving absorption rates . The ongoing research aims at optimizing its use in combination therapies and understanding resistance mechanisms that may arise during treatment.
Erlotinib hydrochloride (N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine) is a competitive ATP-binding site inhibitor that targets the tyrosine kinase domain (TKD) of EGFR. The TKD comprises an N-lobe (β-sheets and αC-helix) and a C-lobe (α-helices), with ATP binding in the cleft between them [8]. Crystallographic studies reveal that erlotinib binds the active conformation of EGFR-TKD through hydrogen bonding with key residues:
Unlike earlier assumptions, erlotinib also binds inactive EGFR conformations stabilized by the V924R mutation in the C-lobe, which prevents asymmetric dimer formation. This dual binding capability is facilitated by erlotinib's flexible side chains adapting to distinct kinase conformations, as demonstrated by molecular dynamics simulations [1]. The drug's quinazolinamine core anchors to the adenine pocket, while its 3-ethynylphenyl moiety extends toward the hydrophobic back pocket, sterically blocking ATP access and autophosphorylation.
Table 1: Structural Features of Erlotinib-EGFR Binding
Binding Site Region | Interacting Residues | Interaction Type |
---|---|---|
Hinge region | Thr766 | Hydrogen bonding |
Hydrophobic pocket | Leu694, Leu820 | Van der Waals |
Solvent front | Met769 | Water-mediated |
αC-helix vicinity | Val702 | Hydrophobic |
Allosteric site | Asp831 (DFG motif) | Ionic (weak) |
Erlotinib exhibits variable efficacy against different EGFR mutants due to alterations in ATP-binding affinity and kinase conformation:
Exon 19 Deletions (e.g., ΔE746-A750): These mutations shorten the β3-αC loop, reducing ATP-binding affinity (high KM, ATP). This enhances erlotinib sensitivity (IC50: 2.1 nM) by diminishing competitive ATP binding [4].
Exon 21 L858R: This substitution stabilizes the active kinase conformation, increasing erlotinib affinity 20-fold over wild-type EGFR by optimizing drug-pocket complementarity [4] [9].
Resistance Mutants:
Kinetic profiling classifies exon 19 variants into two sensitivity profiles:
Table 2: Erlotinib Sensitivity Across EGFR Mutants
EGFR Variant | kcat (s⁻¹) | KM, ATP (μM) | Erlotinib IC50 (nM) | Sensitivity Class |
---|---|---|---|---|
Wild-type | <0.05 | 15.2 | 350 | Low |
L858R | 1.4 | 8.7 | 18 | High |
ΔE746-A750 | 0.9 | 42.5 | 2.1 | High |
ΔL747-A750InsP | 1.1 | 16.8 | 15.7 | Intermediate |
L747P | 0.8 | 14.3 | 285 | Low |
T790M/L858R | 1.3 | 12.6 | 520 | Resistant |
EGFRvIII, a constitutively active mutant lacking exons 2–7, is expressed in 25–30% of glioblastomas. This deletion creates a ligand-independent receptor that dimerizes spontaneously, driving oncogenesis through:
Erlotinib inhibits EGFRvIII kinase activity (IC50: 20–50 nM in vitro), but clinical trials show minimal efficacy in glioblastoma patients:
Resistance mechanisms include:
Erlotinib disrupts EGFR-mediated signaling cascades, inducing apoptosis and cell cycle arrest:
RAS/RAF/MEK/ERK Pathway
PI3K/AKT/mTOR Pathway
Cross-Pathway Effects
Table 3: Erlotinib-Induced Signaling Changes in Cancer Models
Pathway Component | Change Post-Erlotinib | Functional Consequence | Experimental System |
---|---|---|---|
p-ERK1/2 | ↓ 80–90% | G1/S cell cycle arrest | HCC cells [3] |
Cyclin D1 | ↓ 3.5-fold | RB hypophosphorylation | HNSCC biopsies [6] |
p-AKT (S473) | ↓ 75% | Caspase-3 activation | HCC cells [3] |
BCL-XL | ↓ 2.8-fold | Mitochondrial apoptosis | cDNA array (HepG2) [3] |
p-STAT3 (Y705) | ↓ 65% | Reduced IL-6 survival signaling | HNSCC biopsies [6] |
EGFR protein level | ↓ 40–60% | Receptor degradation via c-CBL | HNSCC tumors [6] |
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